Cas no 90150-99-5 (5-bromo-2-methoxybenzene-1-thiol)

5-Bromo-2-methoxybenzene-1-thiol is a brominated aromatic thiol compound featuring a methoxy substituent at the ortho position relative to the thiol group. This structure imparts reactivity suitable for applications in organic synthesis, particularly in the formation of sulfur-containing heterocycles or as a building block for pharmaceuticals and agrochemicals. The bromine atom offers a site for further functionalization via cross-coupling reactions, while the thiol group enables conjugation or metal coordination. Its stability under standard conditions and well-defined reactivity profile make it a valuable intermediate for researchers in medicinal chemistry and materials science. The compound is typically handled under inert atmospheres due to the sensitivity of the thiol moiety.
5-bromo-2-methoxybenzene-1-thiol structure
90150-99-5 structure
Product Name:5-bromo-2-methoxybenzene-1-thiol
CAS No:90150-99-5
MF:C7H7BrOS
MW:219.098880052567
MDL:MFCD00068899
CID:3385806
PubChem ID:11276017
Update Time:2025-05-20

5-bromo-2-methoxybenzene-1-thiol Chemical and Physical Properties

Names and Identifiers

    • BENZENETHIOL, 5-BROMO-2-METHOXY-
    • 5-Bromo-2-methoxythiophenol
    • 5-bromo-2-methoxybenzene-1-thiol
    • 5-BROMO-2-METHOXYBENZENETHIOL
    • DTXCID101737140
    • 90150-99-5
    • DTXSID901307195
    • QDA15099
    • G22364
    • SCHEMBL47014
    • 2-methoxy-5-bromo-thiophenol
    • EN300-85417
    • NVWMBFHESONALO-UHFFFAOYSA-N
    • 832-966-1
    • Z367661854
    • MDL: MFCD00068899
    • Inchi: 1S/C7H7BrOS/c1-9-6-3-2-5(8)4-7(6)10/h2-4,10H,1H3
    • InChI Key: NVWMBFHESONALO-UHFFFAOYSA-N
    • SMILES: C1(S)=CC(Br)=CC=C1OC

Computed Properties

  • Exact Mass: 217.94010Da
  • Monoisotopic Mass: 217.94010Da
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 10
  • Rotatable Bond Count: 1
  • Complexity: 110
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.7
  • Topological Polar Surface Area: 10.2Ų

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Additional information on 5-bromo-2-methoxybenzene-1-thiol

5-Bromo-2-Methoxybenzene-1-Thiol: A Comprehensive Overview

The compound 5-bromo-2-methoxybenzene-1-thiol (CAS No. 90150-99-5) is a fascinating organic molecule with a unique structure and diverse applications in various fields of chemistry and materials science. This compound, also referred to as 5-bromo-2-methoxythiophenol, has garnered significant attention due to its potential in drug discovery, material synthesis, and catalytic processes. In this article, we delve into the structural properties, synthesis methods, and recent advancements in the application of this compound.

The molecular structure of 5-bromo-2-methoxybenzene-1-thiol consists of a benzene ring substituted with a bromine atom at position 5, a methoxy group at position 2, and a thiol (-SH) group at position 1. This substitution pattern imparts unique electronic and steric properties to the molecule, making it highly versatile for various chemical reactions. The presence of the thiol group introduces nucleophilic character, while the methoxy group contributes electron-donating effects, enhancing the molecule's reactivity in certain contexts.

Recent studies have explored the role of 5-bromo-2-methoxybenzene-1-thiol in the synthesis of advanced materials such as metalloporphyrins and coordination polymers. For instance, researchers have utilized this compound as a building block for constructing two-dimensional (2D) materials with potential applications in electronics and sensing technologies. The ability of this molecule to coordinate with metal ions has been exploited to create hybrid materials with tailored magnetic and optical properties.

In the realm of drug discovery, 5-bromo-2-methoxybenzene-1-thiol has shown promise as a lead compound for developing anti-inflammatory and anticancer agents. Its thiol group facilitates redox cycling, which is crucial for modulating cellular responses. Recent experiments have demonstrated that derivatives of this compound can inhibit key enzymes involved in inflammation pathways, making them potential candidates for therapeutic interventions.

The synthesis of 5-bromo-2-methoxybenzene-1-thiol typically involves multi-step reactions that require precise control over reaction conditions to achieve high yields and purity. One common approach involves the bromination of 2-methoxybenzenethiol using elemental bromine in a polar solvent under specific temperature conditions. The reaction sequence often includes purification steps such as column chromatography to isolate the desired product.

From an environmental perspective, understanding the degradation pathways of 5-bromo-2-methoxybenzene-1-thiol is essential for assessing its ecological impact. Recent research has focused on microbial degradation mechanisms, revealing that certain bacteria can metabolize this compound under anaerobic conditions. These findings are critical for developing bioremediation strategies to address potential contamination issues.

In conclusion, 5-bromo-2-methoxybenzene-1-thiol (CAS No. 90150-99-5) is a multifaceted compound with significant implications across various scientific disciplines. Its unique chemical properties make it an invaluable tool in material science, pharmacology, and environmental chemistry. As ongoing research continues to uncover new applications and mechanisms involving this compound, its role in advancing technological and therapeutic innovations is expected to grow further.

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